1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride is a unique chemical compound characterized by its spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of tuberculosis treatment. The compound is classified under spirocyclic compounds, which are known for their diverse pharmacological properties.
The compound is cataloged under the CAS Number 74889693 and can be found in various chemical databases, such as PubChem and BenchChem. Its molecular formula is , with a molecular weight of approximately 189.68 g/mol . The classification of this compound falls within the broader category of heterocyclic compounds, specifically those featuring spiro structures.
The synthesis of 1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride typically involves several key steps:
Industrial production often employs advanced techniques such as continuous flow reactors and catalytic systems to optimize yield and purity .
The molecular structure of 1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride features a spirocyclic framework that includes a nitrogen atom in the ring system and an oxygen atom as part of an ether functional group. The InChI representation of the compound is:
This structure contributes to its unique chemical properties and biological activity .
1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound for various applications in drug development.
The mechanism of action for 1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. The spirocyclic structure enables unique binding interactions that may modulate target activity:
This mechanism is particularly relevant in the context of treating tuberculosis by targeting proteins like MmpL3 in Mycobacterium tuberculosis .
The physical properties of 1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and reactivity can be sourced from chemical databases but are not explicitly detailed in available literature .
1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride has significant potential in scientific research, particularly in medicinal chemistry:
Spirocyclic architectures have revolutionized drug design by addressing fundamental challenges in molecular recognition and pharmacokinetic optimization. These structurally constrained frameworks combine two or more rings connected through a single spiro atom, enforcing three-dimensionality and reducing conformational flexibility compared to planar aromatic systems. Historically, spiro compounds like the naturally occurring spirostane skeleton served as starting points for steroid synthesis, but contemporary medicinal chemistry leverages synthetic spirocycles to overcome the limitations of flat molecules in targeting complex protein binding sites [3]. The inherent rigidity of spiro systems reduces the entropic penalty upon binding, enhancing affinity and selectivity for biological targets while simultaneously improving metabolic stability—a critical advantage in CNS therapeutics where blood-brain barrier penetration is essential [4].
The 1-oxa-9-azaspiro[5.5]undecane scaffold exemplifies modern applications where conformational restriction provides pharmacological advantages. Recent patent applications demonstrate its incorporation into compounds exhibiting dual activity as μ-opioid receptor agonists and noradrenaline reuptake inhibitors, representing a novel approach to multimodal pain management [4]. This strategic design capitalizes on the spiro system's ability to position pharmacophores in precise orientations required for interacting with multiple targets simultaneously. The scaffold's versatility is evidenced by structural modifications documented in patent claims, including variations at the nitrogen atom (9-position) and carbon atoms adjacent to the spiro center, enabling fine-tuning of receptor interactions [3]. The following table illustrates key spirocyclic systems in contemporary drug development:
Table 1: Comparative Analysis of Bioactive Spirocyclic Scaffolds
Spiro System | Ring Sizes | Representative Activity | Structural Advantages |
---|---|---|---|
1-Oxa-9-azaspiro[5.5]undecane | 6/6 | Multimodal analgesia [4] | Enhanced BBB penetration, dual pharmacophore display |
3,9-Diazaspiro[5.5]undecane | 6/6 | Neuropathic pain inhibitors [3] | Balanced lipophilicity, protonatable centers |
2,8-Diazaspiro[4.5]decane | 5/6 | Sigma receptor ligands | Compact geometry, metabolic stability |
9-Oxa-3-azaspiro[5.5]undecane | 6/6 | Antidepressant candidates | Hydrogen bonding capability, conformational lock |
The pharmacological relevance of 1-oxa-9-azaspiro[5.5]undecane derivatives extends beyond pain management. These scaffolds demonstrate improved pharmacokinetic profiles over linear analogs, particularly in solubility parameters critical for formulation development [2]. The strategic incorporation of heteroatoms (oxygen at position 1, nitrogen at position 9) creates hydrogen bond acceptors/donors that enhance aqueous solubility while the hydrocarbon bridges maintain sufficient lipophilicity for membrane permeability—a balance historically challenging to achieve in CNS drug candidates. Furthermore, the quaternary spiro carbon significantly reduces the number of rotatable bonds, limiting metabolic hotspots vulnerable to cytochrome-mediated oxidation and extending plasma half-life [3] [4].
The molecular architecture of 1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride (C₉H₁₆ClNO, MW: 189.68 g/mol) exhibits distinctive features that confer both synthetic challenges and pharmacological advantages [1] [2]. Its core structure comprises two six-membered rings connected through a spiro carbon atom, forming an orthogonal three-dimensional geometry. The unsaturated 3-ene moiety introduces planarity within the otherwise aliphatic oxa-ring, creating a hybrid system that combines rigidity with limited conformational flexibility. This unsaturation dramatically influences electron distribution across the molecule, lowering the energy barrier for ring inversion and facilitating interactions with aromatic residues in binding pockets [2]. The hydrochloride salt form (indicated by the [H]Cl notation in SMILES strings) protonates the tertiary nitrogen, enhancing water solubility and crystallinity—properties crucial for purification and formulation [2] .
Critical structural distinctions emerge when comparing this compound to its saturated analogs. The presence of the 3-ene functionality differentiates it from 1-oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride (CAS: 1332529-93-7), which contains a fully saturated oxa-ring with a hydroxyl substituent at C4 . This unsaturation introduces significant electronic and steric consequences: 1) It reduces the number of sp³-hybridized carbons, limiting accessible conformations; 2) The planar vinylogous ether segment creates a dipole moment orthogonal to that of the protonated amine; and 3) The electron-rich double bond serves as a potential hydrogen bond acceptor, complementing the hydrogen bond-donating capability of the protonated azaspiro nitrogen. The SMILES notation ([H]Cl.O1CC=CCC12CCNCC2) explicitly depicts the unsaturation within the oxa-ring (CC=CC) and the spiro connection (C12) to the aza-ring containing the protonated nitrogen (CCNCC2) [2].
The conformational behavior of this spiro system is governed by the interplay between the unsaturated oxa-ring and the saturated azaspiro component. Molecular modeling reveals that the double bond imposes a half-chair conformation on the oxa-ring, while the azaspiro ring adopts a chair conformation typical of piperidine derivatives. This creates a twisted spatial arrangement where the protonated nitrogen resides perpendicular to the plane of the double bond, enabling simultaneous interactions with disparate receptor regions. The spiro junction's quaternary carbon prevents ring flipping, locking the heterocycle in a single configuration that minimizes entropic penalties during target binding [3] [4]. The following table details key structural parameters and their pharmacological implications:
Table 2: Structural Features and Functional Implications of 1-Oxa-9-azaspiro[5.5]undec-3-ene Hydrochloride
Structural Feature | Spatial Characteristic | Pharmacological Implication |
---|---|---|
Spiro Carbon (C9) | Quaternary chirality center | Conformational restriction enhancing target selectivity |
3-ene Unsaturation | Planar vinylogous ether system | Enhanced dipole moment for π-π/cation-π interactions |
Protonated Nitrogen (N9) | Basic center (pKₐ ~8-10) | Salt formation for solubility; ionic binding to targets |
Orthogonal Ring System | 90° inter-ring dihedral angle | Simultaneous engagement of non-contiguous binding sites |
Ether Oxygen (O1) | Hydrogen bond acceptor | Complementarity to serine/threonine residues in targets |
Hydrochloride Salt | Ionic crystalline solid | Improved purification, storage stability, and dissolution |
Synthetic access to this scaffold presents unique challenges due to the stereochemical constraints imposed by the spiro center and the lability of the conjugated enol ether system. Patent literature suggests multi-step sequences beginning with cyclohexanone derivatives, where the spiro junction is established through intramolecular alkylation or cyclization strategies [3] [4]. The unsaturation is typically introduced via Wittig olefination or dehydration of hydroxy precursors, followed by hydrochloride salt formation to enhance stability. These synthetic routes must carefully control stereochemistry at the spiro carbon while preserving the acid-sensitive enol ether functionality—a balance achieved through late-stage salt formation and mild purification techniques [2] . The structural complexity ultimately translates to improved target specificity, as evidenced by recent pharmacological studies demonstrating nanomolar affinity for opioid receptors with reduced off-target activity compared to morphinan derivatives [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1